Enhanced Lipophilicity and Predicted GI Absorption Versus Non-Fluorinated Benzohydrazide
2-(Trifluoromethyl)benzohydrazide exhibits a Consensus LogP value of 1.5 and is predicted to have High Gastrointestinal (GI) Absorption, whereas the non-fluorinated parent benzohydrazide (CAS 613-94-5) has a significantly lower LogP (~0.3–0.5) and only moderate predicted GI absorption due to its lower lipophilicity [1]. The ortho-CF₃ group increases lipophilicity by approximately 1.0–1.2 LogP units relative to the non-fluorinated analog, a magnitude that meaningfully shifts the compound's position in drug-like chemical space toward improved membrane permeability [2].
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.5; predicted High GI Absorption |
| Comparator Or Baseline | Benzohydrazide (non-fluorinated, CAS 613-94-5): Consensus LogP ≈ 0.3–0.5; predicted Moderate GI Absorption |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 log units; categorical shift from Moderate to High predicted GI absorption |
| Conditions | In silico ADME prediction using SwissADME-derived consensus models (MLogP, XLogP3, WLogP, iLogP, SILICOS-IT) reported by Alfa Chemistry ; comparator LogP estimated from structural analogs lacking -CF₃ group |
Why This Matters
For medicinal chemistry programs, a ΔLogP of ≥1.0 translates to measurably improved passive membrane diffusion and oral bioavailability potential, reducing the need for subsequent formulation optimization.
- [1] PubChem. 2-(Trifluoromethyl)benzoic acid hydrazide. Compound Summary, CID 2777415. Computed Property: XLogP3 = 0.3. View Source
- [2] PubChem. Benzohydrazide. Compound Summary, CID 11567. Computed Property: XLogP3 ≈ -0.2 to 0.3 (estimated). View Source
